molecular formula C14H14N4O2 B151346 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione CAS No. 139927-85-8

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B151346
CAS No.: 139927-85-8
M. Wt: 270.29 g/mol
InChI Key: XEPOHOPPWDSWQR-UHFFFAOYSA-N
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Description

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 7-ethylxanthine with benzyl chloride in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of benzyl and ethyl groups on the purine ring.

Properties

IUPAC Name

3-benzyl-7-ethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-17-9-15-12-11(17)13(19)16-14(20)18(12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPOHOPPWDSWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394968
Record name 3-Benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

139927-85-8
Record name 3-Benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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